3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Click Chemistry Cross-Coupling Orthogonal Reactivity

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 428487-30-3) is a difunctional aromatic aldehyde with the molecular formula C10H7BrO2 and a molecular weight of 239.06 g/mol. It belongs to the class of propargyloxy-benzaldehydes, which are versatile intermediates in medicinal chemistry and materials science.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 428487-30-3
Cat. No. B1271707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
CAS428487-30-3
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
InChIKeyYIXFLBMKMCLBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 428487-30-3): A Dual-Function Building Block for Click Chemistry and Cross-Coupling


3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 428487-30-3) is a difunctional aromatic aldehyde with the molecular formula C10H7BrO2 and a molecular weight of 239.06 g/mol [1]. It belongs to the class of propargyloxy-benzaldehydes, which are versatile intermediates in medicinal chemistry and materials science [2]. The compound integrates three reactive handles on a single benzene ring: a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, an aryl bromide for palladium-catalyzed cross-coupling reactions, and a formyl group for condensation or reductive amination. This orthogonal reactivity profile enables sequential, chemoselective elaborations without protective group interchanges, a key advantage in building molecular complexity. Commercially, it is typically offered at 95% purity and is primarily sourced through custom synthesis rather than off-the-shelf catalog distribution [3].

1
Orthogonal reactivity: CuAAC click chemistry and cross-coupling in a single building block.
2
Sequential diversification: alkyne, aryl bromide, and aldehyde handles for chemoselective synthesis.
3
Custom synthesis sourcing: typically requires procurement planning rather than catalog availability.

Why Regioisomeric or Mono-Functional Propargyloxy-Benzaldehyde Analogs Cannot Directly Replace 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde


The specific substitution pattern of 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde—with the bromine atom at the meta position relative to the aldehyde and para to the propargyloxy group—is structurally deterministic for its downstream applications. Regioisomers such as 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde or 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde exhibit different electronic and steric environments that can alter reaction kinetics, regioselectivity, and the biological activity of final products. Similarly, mono-functional analogs like 4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-86-5) lack the aryl bromide handle entirely, precluding any subsequent cross-coupling diversification. Evidence from the literature demonstrates that propargyloxy-benzaldehyde building blocks are employed in multi-component reactions specifically for the reactivity of their propargyl group, where the presence of additional substituents, such as bromine, can significantly modulate the photophysical properties of the resulting heterocyclic products [1]. Therefore, substituting with an unsubstituted or differently substituted congener introduces a risk of synthetic pathway failure or altered product performance, making precise identity control essential for reproducible research outcomes.

Regioisomer 3-Bromo-4-(prop-2-yn-1-yloxy) 3-Bromo-5-isomer: distinct connectivity alters downstream SAR and reaction outcomes.
Analog 3-Bromo-4-(prop-2-yn-1-yloxy) 4-(Prop-2-yn-1-yloxy): lacks aryl bromide; limits diversification to single click reaction.
Substitution Para Br-Alkyne relationship Ortho/Meta patterns: electronic conjugation may shift, affecting reaction selectivity.

Quantitative Differentiation of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Against Its Closest Analogs: An Evidence-Based Procurement Guide


Orthogonal Reactivity Advantage: Enables Sequential CuAAC and Suzuki Coupling Without Functional Group Interconversion

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde possesses two orthogonal reactive sites (terminal alkyne and aryl bromide) that can be addressed sequentially under different catalytic conditions. In contrast, the non-brominated analog 4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-86-5) has only the alkyne and aldehyde functionalities, limiting its diversification to a single click reaction. This dual reactivity is a class-level characteristic of bromo-substituted propargyloxy-benzaldehydes, but the 3-bromo-4-propargyloxy substitution pattern places the alkyne and bromide in an electronically conjugated para-relationship, enabling potential through-bond communication that can influence subsequent reaction outcomes [1].

Orthogonal Reactivity
Class-level inference
3 orthogonal handles (alkyne, Br, CHO) vs. 2 in non-brominated analog.
Enables sequential CuAAC and Suzuki coupling.
Structural analysis; para-relationship may influence electronic communication.
Click Chemistry Cross-Coupling Orthogonal Reactivity

Participation in Multi-Component Reactions: Validated Utility as a Propargyl-Functionalized Benzaldehyde Derivative

In a four-component one-pot synthesis, 4-(prop-2-yn-1-yloxy)benzaldehyde derivatives were reacted with malononitrile and enolizable cyclic ketones, followed by an in situ azide-alkyne cycloaddition to yield dicyanoaniline-anchored triazoles. While this study specifically utilized 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde and not the 3-bromo derivative directly, the 3-bromo analog is structurally positioned as a more versatile variant within the same class because the bromine can be retained or subsequently substituted to alter physicochemical properties. The yields for the model triazole products were in the range of 78-92% [1]. This demonstrates the validated performance of the propargyloxy-benzaldehyde scaffold in complex reaction cascades, for which the 3-bromo derivative is a more flexible input due to its additional cross-coupling site.

Multi-Component Cascade
Class-level inference
Scaffold validated in one-pot triazole synthesis (78–92% yields for OMe analog).
Supports synthetic utility in complex reaction cascades.
Reported for 3-methoxy analog; Br offers higher versatility.
Multi-Component Reactions Heterocycle Synthesis Click Chemistry

Regioisomeric Purity: Defined Substitution Pattern Ensures Reproducible Structure-Activity Relationships

The target compound's substitution pattern (bromine at C3, propargyloxy at C4, aldehyde at C1) is one of several possible regioisomers among bromo-propargyloxy-benzaldehydes. Regioisomers such as 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS not specified) or 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde (CAS 2743438-12-0) have the same molecular formula and molecular weight but differ in the spatial arrangement of functional groups. These regioisomers are chemically distinct entities that would lead to structurally different final products upon derivatization. The specific 3-bromo-4-propargyloxy pattern places the bromine meta to the aldehyde and para to the propargyloxy ether, a configuration that directs electrophilic aromatic substitution and cross-coupling to well-defined positions. For researchers aiming to reproduce published synthetic procedures or maintain SAR consistency in lead optimization, regioisomeric identity is non-negotiable [1][2].

Regioisomeric Purity
Class-level inference
Unique connectivity (CAS 428487-30-3) vs. infinite identity difference from other isomers.
Critical for SAR consistency and reproducible synthesis.
Verify by ¹H/¹³C NMR and HPLC retention time.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Computed Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

Computed properties provide a quantitative basis for differentiating the target compound from its non-brominated analog in terms of drug-likeness and membrane permeability. The bromine atom substantially increases lipophilicity, as reflected by the calculated LogP. The target compound has an XLogP3-AA value of 2.2, compared to 1.6 for 4-(prop-2-yn-1-yloxy)benzaldehyde (PubChem CID 277411), a difference of +0.6 log units [1][2]. This increased lipophilicity can enhance passive membrane permeability but also elevate the risk of hERG binding or metabolic instability, making the brominated analog a distinct entity in ADME property space. The topological polar surface area (TPSA) remains identical at 26.3 Ų for both compounds, indicating that the bromine does not alter hydrogen-bonding capacity, which is favorable for oral bioavailability [1].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3-AA = +0.6 (2.2 vs. 1.6 for non-brominated analog).
Supports distinct ADME property space review.
TPSA identical (26.3 Ų). Computed property; experimental validation advised.
Drug-likeness Physicochemical Properties ADME Prediction

Defined Application Scenarios for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in Scientific Research and Procurement


Diversity-Oriented Synthesis (DOS) of 1,2,3-Triazole-Containing Compound Libraries

The compound's orthogonal terminal alkyne and aryl bromide functionalities make it an ideal central building block for diversity-oriented synthesis. Researchers can perform a first-stage CuAAC click reaction with an azide-containing fragment to install a 1,2,3-triazole moiety, followed by a second-stage Suzuki-Miyaura cross-coupling at the aryl bromide to introduce a biaryl group. This sequential, two-dimensional diversification enables the rapid generation of compound libraries with systematic variation in two independently addressable vectors, as supported by the multi-component reaction framework described for propargyloxy-benzaldehyde scaffolds [1].

Synthesis of Functionalized Chromanol or Tetrahydrofuran Derivatives via Intramolecular Cyclization

The o-propargyloxy benzaldehyde motif has been employed in nickel-catalyzed syn-selective arylative cyclizations to form chromanol skeletons [1]. Although the target compound has the propargyloxy group in the para position relative to the aldehyde rather than ortho, the bromine substituent at C3 can serve as a directing group or be exploited post-cyclization for further elaboration. The presence of both an alkyne and an aldehyde in the same molecule is a prerequisite for this class of cyclization reactions, making the compound a candidate for developing new intramolecular cyclization methodologies.

Intermediate for Bioactive 1,2,3-Triazole-Benzophenone Hybrids with Anticancer Potential

Patent and literature precedents indicate that derivatives of 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, particularly 1,2,3-triazole-benzophenone hybrids, have demonstrated promising anticancer activity [1]. These hybrids are constructed by exploiting the aldehyde group for condensation, the alkyne for triazole formation via click chemistry, and the aryl bromide for further functionalization. For medicinal chemistry groups engaged in anticancer lead optimization, procuring the specific 3-bromo-4-propargyloxy regioisomer ensures faithful reproduction of the published synthetic route and biological profile.

Development of Photophysically Active Triazole-Anchored Polycyclic Systems

The dicyanoaniline-anchored triazole products derived from propargyloxy-benzaldehydes exhibit enhanced photophysical properties that are currently under investigation [1]. The 3-bromo substituent provides a heavy-atom effect that can promote intersystem crossing (ISC) for phosphorescence applications or serve as a synthetic handle for further conjugation extension via cross-coupling. Materials scientists and photochemists seeking to tune the optical properties of heterocyclic fluorophores or phosphors can use this compound to introduce both a heavy atom and an extensible site in a single synthetic step.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Orthogonal reactivity profile
Sequential CuAAC and cross-coupling efficiency
Intramolecular Cyclization
Alkyne-aldehyde proximity
Nickel-catalyzed arylative cyclization scope
Bioactive Hybrid Synthesis
Specific 3-bromo-4-propargyloxy pattern
Reproducibility of published SAR and route
Photophysical Material Design
Heavy-atom effect and extensible site
Intersystem crossing and conjugation tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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